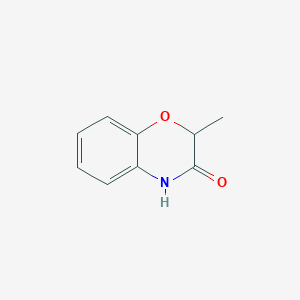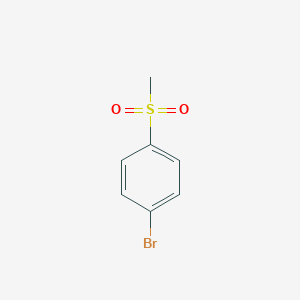
Methyl 2-pyrazinecarboxylate
Vue d'ensemble
Description
OSM-S-147 est un composé qui a suscité l'attention de la communauté scientifique en raison de ses propriétés uniques et de ses applications potentielles. Il est connu pour son rôle d'activateur de la protéine ATF6, un capteur de stress du réticulum endoplasmique. Ce composé s'est avéré prometteur pour réduire la sécrétion et l'agrégation extracellulaire des variantes amyloïdes déstabilisées de la transthyrétine et des protéines de chaîne légère .
Applications De Recherche Scientifique
OSM-S-147 possède une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé dans l'étude du stress du réticulum endoplasmique et du repliement des protéines.
Biologie : Il a été démontré qu'il réduisait l'infection de plusieurs souches de virus de la dengue et du Zika.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
5. Mécanisme d'action
Le mécanisme d'action d'OSM-S-147 implique l'activation de la protéine ATF6, un capteur de stress du réticulum endoplasmique. Cette activation se produit par activation métabolique en un électrophile réactif qui modifie sélectivement les protéines du réticulum endoplasmique, y compris plusieurs isomérases de disulfures protéiques . Cette modification contribue à réduire la sécrétion et l'agrégation extracellulaire des variantes amyloïdes déstabilisées de la transthyrétine et des protéines de chaîne légère.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl pyrazine-2-carboxylate, also known as Methyl pyrazinoate or Methyl 2-pyrazinecarboxylate, is a nitrogen-containing heterocyclic compound .
Mode of Action
It is known that nitrogen-containing heterocycles play a key role in drug production .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl pyrazine-2-carboxylate. For instance, adequate ventilation is recommended when handling this compound to avoid ingestion and inhalation .
Méthodes De Préparation
La synthèse d'OSM-S-147 implique plusieurs étapes. La construction de l'échafaudage thiénopyrimidique est une partie cruciale du processus. . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
OSM-S-147 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles comme l'hydroxyde de sodium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
OSM-S-147 est comparé à d'autres composés similaires de la série aminothiénopyrimidique. Parmi les composés similaires, on peut citer :
Propriétés
IUPAC Name |
methyl pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIIRMSFZNYMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064131 | |
| Record name | Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-79-0 | |
| Record name | Methyl 2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pyrazinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-pyrazinecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PYRAZINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90NZ6P9NG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of methyl pyrazine-2-carboxylate?
A1: Methyl pyrazine-2-carboxylate (also called Methyl 2-pyrazinecarboxylate) has the molecular formula C6H6N2O2. [, , ] Its structure features a pyrazine ring substituted with a carboxylate group at the 2-position and a methyl group at the 5-position. [, ] Spectroscopic data, such as FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been reported, providing further insights into its structural characteristics. [, ] The crystal structure reveals that the molecule is nearly planar. []
Q2: How does the structure of methyl pyrazine-2-carboxylate influence its interactions and properties?
A2: The presence of nitrogen atoms in the pyrazine ring of methyl pyrazine-2-carboxylate enables it to participate in hydrogen bonding interactions. [] These interactions, specifically C—H⋯O and C—H⋯N, contribute to the formation of a three-dimensional network in its crystal structure. [] Moreover, the carboxylate group offers a site for coordination with metal ions, as demonstrated by its use in synthesizing cobalt and silver complexes. [, ] This coordination ability is crucial for designing metal-organic frameworks (MOFs). []
Q3: What are the potential applications of methyl pyrazine-2-carboxylate in material science?
A3: Methyl pyrazine-2-carboxylate serves as a valuable building block in the synthesis of metal-organic frameworks (MOFs). [] For instance, it has been utilized to create a cyanide-bridged MOF, [Nd(mpca)2Nd(H2O)6Mo(CN)8]·nH2O (where mpca is 5-methyl-2-pyrazinecarboxylate), which exhibits promising proton conductivity. [] This property makes such MOFs potentially useful in applications like fuel cells.
Q4: Has computational chemistry been employed to study methyl pyrazine-2-carboxylate?
A4: Yes, computational studies have been conducted on methyl pyrazine-2-carboxylate. [, ] Molecular docking studies, using targets like Thioredoxin peroxidase B, have been performed to investigate its potential antioxidant activity. [] Additionally, QSAR (Quantitative Structure-Activity Relationship) studies have explored the relationship between its structure and activity, revealing parameters like partition coefficient and polar surface area. [] These computational approaches contribute to a deeper understanding of its properties and potential applications.
Q5: Are there any known derivatives of methyl pyrazine-2-carboxylate and their activities?
A5: Researchers have synthesized several derivatives of methyl pyrazine-2-carboxylate, including tetrahydroimidazo[1,2-a]pyrazine derivatives. [] These derivatives were tested for their antioxidant and anti-diabetic activities. Notably, compounds with electron-withdrawing groups like nitro and bromo exhibited potent activity. [] These findings highlight the impact of structural modifications on biological activity and the potential of methyl pyrazine-2-carboxylate derivatives as lead compounds for drug discovery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


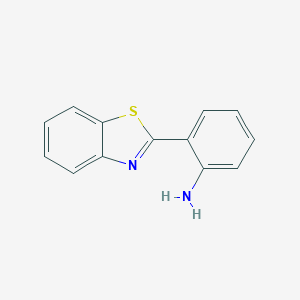
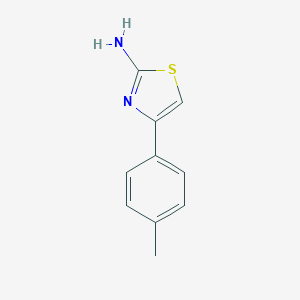
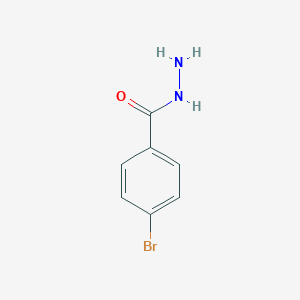
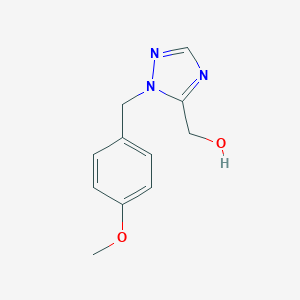
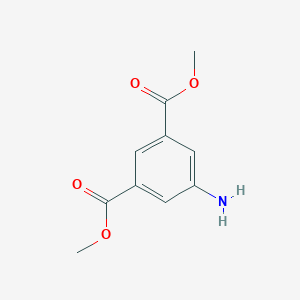
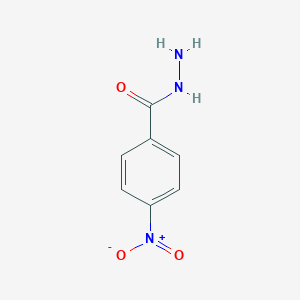


![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

